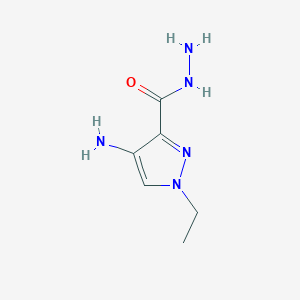

4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide

Description

4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide (molecular formula: C₆H₁₂N₆O, purity ≥95% ) is a pyrazole-based carbohydrazide derivative. Its structure features an ethyl group at the 1-position, an amino group at the 4-position, and a carbohydrazide (-CONHNH₂) moiety at the 3-position.

Properties

IUPAC Name |

4-amino-1-ethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-2-11-3-4(7)5(10-11)6(12)9-8/h3H,2,7-8H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPBRFNMDWXSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of ethyl hydrazinecarboxylate with 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide is . The compound features a pyrazole ring with an ethyl group at the 1-position and a carbohydrazide moiety at the 3-position. Its synthesis typically involves the reaction of 4-amino-1-ethyl-1H-pyrazole with hydrazine derivatives under controlled conditions, often utilizing solvents such as ethanol or methanol for optimal yield.

Biological Activities

This compound has been investigated for various biological activities, including:

Antimicrobial Activity : Studies have shown that compounds containing the pyrazole ring exhibit significant antimicrobial properties against a range of pathogens. Research indicates that 4-amino-1-ethyl-1H-pyrazole derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. Specific derivatives have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Anti-inflammatory Effects : There is evidence suggesting that pyrazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity Study

A study conducted by Amer et al. (2018) evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated a significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Anticancer Efficacy Research

In a recent investigation published in the Journal of Medicinal Chemistry, researchers explored the anticancer efficacy of several pyrazole derivatives against breast cancer cell lines. The study found that this compound exhibited a notable reduction in cell viability, particularly at higher concentrations. This suggests its potential role in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide and its analogs:

Physicochemical Properties

- Solubility: The amino group in this compound improves aqueous solubility compared to the chloro analog .

- Crystallinity: Pyrazole derivatives often form hydrogen-bonded networks in the solid state. For example, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid crystallizes via intermolecular H-bonds, a property shared with the target compound .

Biological Activity

4-Amino-1-ethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of ethyl hydrazinecarboxylate with 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid, utilizing condensing agents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to a range of derivatives with potentially enhanced biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has been investigated for its anticancer properties. In a study evaluating various pyrazole derivatives, this compound demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The observed IC50 values indicate promising activity comparable to established chemotherapeutic agents .

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has shown notable antioxidant activity. It effectively scavenges free radicals and inhibits lipid peroxidation in cellular models, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage .

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may inhibit enzymes such as kinases involved in cell signaling pathways, leading to altered cellular responses. For instance, its inhibitory effect on xanthine oxidase has been linked to reduced oxidative stress and inflammation .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-ethyl-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between pyrazole-carbaldehyde derivatives and hydrazine. Key intermediates, such as 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, are often prepared through nucleophilic substitution or cyclization reactions . Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst use). For example, microwave-assisted synthesis can improve yields by enhancing reaction kinetics, while pH control minimizes side products like hydrolyzed intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

- HPLC : To assess purity (>95% is typical for research-grade material) .

- NMR (¹H/¹³C) : To confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~3.8–4.2 ppm for CH₂) and carbohydrazide moiety (NH₂ signals at δ ~6.5–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 183.2 for [M+H]⁺) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability tests in aqueous buffers (pH 4–9) under ambient light and temperature are critical for assessing degradation pathways, such as oxidation of the carbohydrazide group .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound analogs be resolved?

Discrepancies in antimicrobial or anticancer activity across studies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). For example, analogs with electron-withdrawing substituents (e.g., -F, -CF₃) show enhanced activity against Gram-negative bacteria due to improved membrane permeability . Methodological consistency in dose-response curves and control experiments (e.g., cytotoxicity assays) is essential to validate results .

Q. What computational strategies are effective for predicting the binding affinity of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase). Focus on hydrogen bonding between the carbohydrazide group and active-site residues .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify conformational changes in the target protein .

Q. How can researchers address low yields in the synthesis of structurally analogous pyrazole-carbohydrazides?

Low yields often stem from steric hindrance at the pyrazole C-3 position. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) during condensation steps .

- Microwave Irradiation : Accelerate reaction rates for sterically hindered intermediates .

- Catalytic Systems : Employ Pd/C or Cu(I) catalysts to facilitate coupling reactions .

Q. What methodologies are recommended for investigating the compound’s pharmacokinetic properties?

- In Vitro ADMET : Use Caco-2 cell monolayers to predict intestinal absorption and cytochrome P450 inhibition assays for metabolic stability .

- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fractions, critical for dose optimization .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

Discrepancies may arise from oversimplified docking models (e.g., neglecting solvent effects). Validate predictions with:

- Isothermal Titration Calorimetry (ITC) : To measure binding thermodynamics .

- X-ray Crystallography : Resolve co-crystal structures of the compound with target proteins (e.g., using SHELXL for refinement) .

Q. What are the key considerations when comparing this compound to its structural analogs (e.g., 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde)?

- Electron Effects : Fluorine substituents enhance electronegativity, altering redox potentials and bioactivity .

- Steric Profiles : Bulky groups at the pyrazole N-1 position (e.g., ethyl vs. methyl) impact target selectivity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.